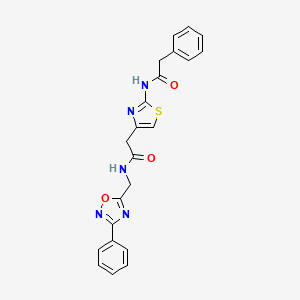

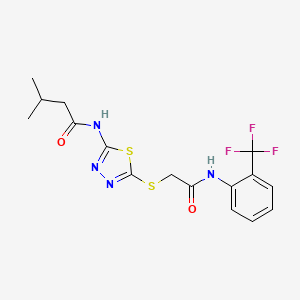

![molecular formula C12H10BrNO3S B2756748 (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 338393-56-9](/img/structure/B2756748.png)

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione” is a chemical compound with the molecular formula C12H10BrNO3S . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C12H10BrNO3S. It contains a thiazolidine-2,4-dione core, which is a heterocyclic compound containing a five-membered ring made up of one nitrogen atom, one sulfur atom, and three carbon atoms. The 5-position of the ring is substituted with a bromo-ethoxyphenyl group .Scientific Research Applications

ERK1/2 Inhibitors for Cancer Therapy

A study on structure-activity relationship (SAR) around the thiazolidinedione core revealed that specific substitutions could significantly enhance the compound's ability to inhibit cell proliferation and induce apoptosis in human leukemia cells. This suggests a pathway to develop substrate-specific ERK1/2 inhibitors, a crucial target in cancer therapy (Li et al., 2009).

Corrosion Inhibition

Thiazolidinedione derivatives have been evaluated for their potential as corrosion inhibitors for mild steel in acidic environments. These compounds showed increased inhibition efficiency with concentration and were found to adhere to the Langmuir adsorption isotherm, demonstrating their protective capabilities against corrosion (Yadav et al., 2015).

Antiproliferative Activity

Synthesis and evaluation of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have shown potent antiproliferative activity against various human cancer cell lines. This highlights their potential as cancer therapeutic agents, with specific derivatives demonstrating significant effects (Chandrappa et al., 2008).

Antimicrobial Activity

New derivatives synthesized from thiazolidine-2,4-dione have demonstrated antimicrobial activities against pathogenic strains of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. These findings suggest their use as novel antimicrobial agents (Stana et al., 2014).

Photosensitizer for Photodynamic Therapy

A zinc phthalocyanine derivative substituted with thiazolidinedione showed high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers in photodynamic therapy for cancer treatment. Its photophysical and photochemical properties suggest a potential for clinical application (Pişkin et al., 2020).

Hypoglycemic and Hypolipidemic Activities

Thiazolidinedione derivatives have been investigated for their oral hypoglycemic activity, showing significant blood glucose-lowering effects. This indicates their potential use in managing diabetes and related metabolic disorders (Roy et al., 2013).

properties

IUPAC Name |

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3S/c1-2-17-9-4-3-8(13)5-7(9)6-10-11(15)14-12(16)18-10/h3-6H,2H2,1H3,(H,14,15,16)/b10-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDHOMLQVWWQIW-POHAHGRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1-methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2756670.png)

![3-Benzyl-8-(trifluoromethyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3,5]thiadiazin-6-one](/img/structure/B2756675.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756676.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide](/img/structure/B2756677.png)

![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2756678.png)

![5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl Chloride](/img/structure/B2756679.png)

![(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine](/img/structure/B2756681.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine](/img/structure/B2756682.png)